molecular formula C14H13NO3S B1612197 9-ethyl-9H-carbazole-3-sulfonic acid CAS No. 802034-95-3

9-ethyl-9H-carbazole-3-sulfonic acid

Cat. No. B1612197
CAS RN: 802034-95-3
M. Wt: 275.32 g/mol
InChI Key: IRPOVYWUAZBTFQ-UHFFFAOYSA-N
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Description

“9-ethyl-9H-carbazole-3-sulfonic acid” is a chemical compound with the molecular formula C14H13NO3S . It is a derivative of carbazole, a heterocyclic organic compound .


Synthesis Analysis

The synthesis of carbazole derivatives, including “9-ethyl-9H-carbazole-3-sulfonic acid”, has been a topic of interest in scientific research . Carbazole can be easily functionalized at the N-position and then covalently linked with other monomers . For instance, Wang et al. have designed and synthesized a novel monomer with EDOT as the end units and 3,6-linked N-ethyl-carbazole (NEtCz) as the inner unit spaced by vinylene by Horner-Wadsworth-Emmons reaction .


Molecular Structure Analysis

The molecular structure of “9-ethyl-9H-carbazole-3-sulfonic acid” consists of a carbazole core with an ethyl group at the 9-position and a sulfonic acid group at the 3-position . The molecular weight of this compound is 275.32 .


Chemical Reactions Analysis

Carbazole-based compounds, including “9-ethyl-9H-carbazole-3-sulfonic acid”, are known for their electropolymerization processes . These compounds are particularly attractive due to their important photochemical and thermal stability and good hole-transport ability .

Scientific Research Applications

Optoelectronic Applications

Carbazole-based compounds, including 9-ethyl-9H-carbazole-3-sulfonic acid, have excellent optoelectronic properties . They have high charge carrier mobility and excellent morphological stability, making them potential candidates in the field of nanodevices . They are also used in electroluminescent applications and light-emitting diodes .

Rechargeable Batteries

The excellent electrochemical properties of carbazole-based compounds make them suitable for use in rechargeable batteries . Their good environmental stability and photoconductivity have attracted attention because of their potential industrial applications .

Photovoltaic Cells

Carbazole-based compounds have been used in photovoltaic devices . They have been employed in white organic LEDs, insulation technologies, electrophotography, and dye-sensitized photovoltaic cells combined with titanium dioxide (TiO2), which act as a charge transporting material .

Supercapacitors

Carbazole derivatives have been used in supercapacitors . Their good hole-transport ability and thermal stability make them suitable for this application .

Corrosion Inhibition

Polycarbazoles, a class of heterocyclic conducting polymers that include 9-ethyl-9H-carbazole-3-sulfonic acid, have been used for anti-corrosion applications . They offer good chemical and environmental stability .

Biosensors

Carbazole-based compounds have been used in the development of biosensors . Their excellent electrical and electrochemical properties make them suitable for this application .

Plasticizer in Guest-Host Polymers

9-Ethylcarbazole can be used as a plasticizer in guest-host polymers to yield highly efficient photorefractive polymer composites .

Crystallography

The crystal of the compound was mounted on glass fiber and used for data collection .

Future Directions

Carbazole derivatives, including “9-ethyl-9H-carbazole-3-sulfonic acid”, continue to attract interest due to their suitability in a broad range of applications . Future research may focus on further functionalization of these compounds to enhance their properties and expand their application potential .

properties

IUPAC Name

9-ethylcarbazole-3-sulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO3S/c1-2-15-13-6-4-3-5-11(13)12-9-10(19(16,17)18)7-8-14(12)15/h3-9H,2H2,1H3,(H,16,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRPOVYWUAZBTFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=C(C=C2)S(=O)(=O)O)C3=CC=CC=C31
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60602302
Record name 9-Ethyl-9H-carbazole-3-sulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60602302
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9-ethyl-9H-carbazole-3-sulfonic acid

CAS RN

802034-95-3
Record name 9-Ethyl-9H-carbazole-3-sulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60602302
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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